5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one
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Overview
Description
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction proceeds through the formation of thiohydrazonate, which undergoes intermolecular cyclization to yield the desired thiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit the aggregation factor of human platelets, urokinase, and poly(ADP-ribose) polymerase-1 . Additionally, it can act as an estrogen receptor ligand and neuropeptide . The exact molecular pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]thiazoles: Known for their drug development applications against obesity, hyperlipidemia, and atherosclerotic diseases.
Thiazoloquinazolines: These compounds have significant antifungal and antioxidant activities.
Uniqueness
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one is unique due to its specific acetyl and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
CAS No. |
83820-21-7 |
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Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-acetyl-3-methyl-7H-[1,2]thiazolo[5,4-b]pyridin-4-one |
InChI |
InChI=1S/C9H8N2O2S/c1-4-7-8(13)6(5(2)12)3-10-9(7)14-11-4/h3H,1-2H3,(H,10,13) |
InChI Key |
TTYZAOZTYIHOJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=C1C(=O)C(=CN2)C(=O)C |
Origin of Product |
United States |
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